1-(4-bromo-2-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
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Description
1-(4-bromo-2-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C17H12BrFN6O and its molecular weight is 415.226. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Research has demonstrated the antimicrobial potential of novel triazole derivatives. For example, studies have synthesized and evaluated the antimicrobial activities of compounds containing 1,2,4-triazole and oxadiazole moieties against various strains of bacteria and fungi. These investigations provide valuable insights into the potential use of such compounds in developing new antimicrobial agents (Kaneria et al., 2016; Bektaş et al., 2007; Bayrak et al., 2009).
Synthesis Methodologies
The synthesis of triazole and oxadiazole derivatives often involves innovative methodologies that enhance the efficiency and yield of these compounds. For instance, microwave-assisted synthesis has been utilized to create hybrid molecules containing various structural motifs, which were then tested for their biological activities (Başoğlu et al., 2013). Similarly, the Ugi-4CR/aza-Wittig sequence provides an efficient approach for the synthesis of 1,3,4-oxadiazole derivatives, demonstrating the versatility and adaptability of synthetic strategies in creating complex molecules (Ramazani & Rezaei, 2010).
Chemical Properties and Applications
The chemical properties of triazole and oxadiazole derivatives have been extensively studied, with particular attention to their potential applications in areas such as corrosion inhibition, antimicrobial activities, and as intermediates in the synthesis of more complex molecules. For example, certain triazole Schiff bases have been evaluated as mild steel corrosion inhibitors in acidic media, highlighting their practical applications in material science (Chaitra et al., 2015).
properties
IUPAC Name |
3-(4-bromo-2-fluorophenyl)-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrFN6O/c1-9-4-2-3-5-11(9)16-21-17(26-23-16)14-15(20)25(24-22-14)13-7-6-10(18)8-12(13)19/h2-8H,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTAPOAXKKFBGIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=C(C=C(C=C4)Br)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrFN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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